Tert-butyl 2-amino-5-hydroxybenzoate
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Overview
Description
Tert-butyl 2-amino-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-hydroxybenzoate typically involves the esterification of 2-amino-5-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-amino-5-hydroxybenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-5-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Tert-butyl 2-amino-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-2-hydroxybenzoate
- Tert-butyl 2-amino-4-hydroxybenzoate
- Tert-butyl 2-amino-3-hydroxybenzoate
Uniqueness
Tert-butyl 2-amino-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
Tert-butyl 2-amino-5-hydroxybenzoate, also known as a derivative of amino benzoic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a hydroxy group attached to a benzoate structure. Its molecular formula is C12H17NO3 with a molecular weight of approximately 221.27 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is believed to arise from several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
- Oxidative Stress Reduction : The hydroxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Signaling Modulation : By interacting with cellular membranes and signaling pathways, the compound might influence processes such as inflammation and apoptosis.
Antioxidant Activity
Research indicates that this compound may exhibit significant antioxidant properties. A study evaluated its ability to reduce oxidative stress in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD). The compound was found to decrease reactive oxygen species (ROS) levels and protect against cell apoptosis induced by OGD .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
Preliminary studies have indicated that this compound may possess antimicrobial activity. Its structure allows it to interact with microbial membranes, which could disrupt their integrity and function.
Case Studies
- Neuroprotective Effects : In a study involving mouse neuroblastoma cells, this compound was tested for its neuroprotective effects against oxidative stress. Results demonstrated that the compound significantly reduced cell death and improved cell viability through the activation of antioxidant pathways .
- Inflammation Model : Another investigation focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,12H2,1-3H3 |
InChI Key |
ONLYLEZEDSSQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
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